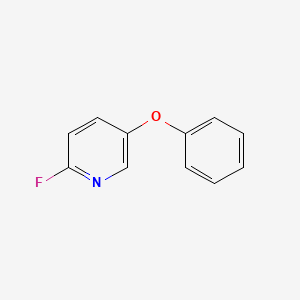![molecular formula C13H14ClN3O2S B2586905 (2-クロロ-6,7-ジヒドロチエノ[3,2-c]ピリジン-5(4H)-イル)(3-メトキシ-1-メチル-1H-ピラゾール-4-イル)メタノン CAS No. 2034553-22-3](/img/structure/B2586905.png)
(2-クロロ-6,7-ジヒドロチエノ[3,2-c]ピリジン-5(4H)-イル)(3-メトキシ-1-メチル-1H-ピラゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Formaldehyde and a suitable base like sodium hydroxide
Reaction: Aldol condensation to form the methanone moiety.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using batch reactors where precise control of temperature, pressure, and reaction time ensures high yield and purity. Solvent extraction and chromatography are often employed to purify the final product.
科学的研究の応用
Chemistry
The compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals, agrochemicals, and materials science. Its unique structure allows for modifications that can lead to new chemical entities.
Biology
In biological research, this compound is studied for its potential bioactive properties, including antimicrobial and antifungal activities. It also serves as a molecular probe to study enzyme interactions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer properties. It plays a role in the development of new drug candidates.
Industry
Industrially, it is used in the synthesis of advanced materials, including polymers and dyes, due to its stable and versatile chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. Here's a common synthetic route:
Step 1: Formation of the Thieno[3,2-c]pyridine Ring
Starting materials: 2-chloroacetophenone and elemental sulfur
Reaction: A cyclization reaction under basic conditions with the use of sodium methoxide and heating.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones under the influence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions typically target the ketone group in the methanone moiety, using reagents like sodium borohydride or lithium aluminium hydride to form secondary alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the chloro position or the methoxy group, facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid at elevated temperatures.
Reduction: : Sodium borohydride or lithium aluminium hydride in aprotic solvents like tetrahydrofuran.
Substitution: : Halide ions in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Secondary alcohols from the reduction of the methanone group.
Substitution: : Various substituted derivatives depending on the electrophile or nucleophile used.
作用機序
The exact mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone depends on its application:
Molecular Targets: : In biological systems, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the modifications made to its structure.
類似化合物との比較
When compared to other similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone exhibits unique properties due to its specific combination of functional groups.
Similar Compounds
(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the pyrazolyl group, leading to different chemical reactivity and bioactivity.
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Missing the thieno[3,2-c]pyridine ring, altering its pharmacological profile and chemical behavior.
This structural uniqueness offers distinct advantages and applications across various fields.
特性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-16-7-9(12(15-16)19-2)13(18)17-4-3-10-8(6-17)5-11(14)20-10/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAXOFKOPNDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)


![3-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole](/img/structure/B2586831.png)
![1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea](/img/structure/B2586834.png)
![(2E)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2586835.png)





